4,4'-bi-9,9'-spirobi[9H-fluurene]
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Overview
Description
4,4’-bi-9,9’-spirobi[9H-fluurene] is a complex organic compound with the molecular formula C50H30 and a molecular weight of 630.77 g/mol . This compound is characterized by its unique spiro structure, which consists of two fluorene units connected through a spiro carbon atom. The spiro configuration imparts significant rigidity and stability to the molecule, making it an attractive candidate for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-bi-9,9’-spirobi[9H-fluurene] typically involves the coupling of two fluorene units at the 9,9’-positions. One common method is the oxidative coupling reaction, which can be mediated by reagents such as iron(III) chloride (FeCl3) or other oxidative agents . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of 4,4’-bi-9,9’-spirobi[9H-fluurene] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4,4’-bi-9,9’-spirobi[9H-fluurene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can yield hydrofluorene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the fluorene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Halogenated fluorenes and other substituted derivatives.
Scientific Research Applications
4,4’-bi-9,9’-spirobi[9H-fluurene] has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent thermal and chemical stability.
Material Science: Employed in the synthesis of conjugated microporous polymers (CMPs) and other advanced materials.
Photovoltaics: Acts as an electron acceptor in bulk heterojunction solar cells, enhancing the efficiency of organic solar cells.
Chemical Sensors: Utilized in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 4,4’-bi-9,9’-spirobi[9H-fluurene] in its applications is primarily based on its unique spiro structure, which provides rigidity and stability. This structure allows for efficient charge transport and light absorption, making it suitable for use in electronic and photovoltaic devices . The molecular targets and pathways involved include the interaction with electron donors and acceptors in organic solar cells and the formation of stable charge-transfer complexes .
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobifluorene: A related compound with similar spiro structure but different substitution patterns.
Spiro-OMeTAD: Another spiro compound used in organic electronics, particularly in perovskite solar cells.
Uniqueness
4,4’-bi-9,9’-spirobi[9H-fluurene] stands out due to its higher molecular weight and more complex structure, which can lead to enhanced stability and performance in certain applications compared to its simpler counterparts .
Properties
Molecular Formula |
C50H30 |
---|---|
Molecular Weight |
630.8 g/mol |
IUPAC Name |
4'-(9,9'-spirobi[fluorene]-4'-yl)-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C50H30/c1-7-23-39-31(15-1)32-16-2-8-24-40(32)49(39)43-27-11-5-19-37(43)47-35(21-13-29-45(47)49)36-22-14-30-46-48(36)38-20-6-12-28-44(38)50(46)41-25-9-3-17-33(41)34-18-4-10-26-42(34)50/h1-30H |
InChI Key |
DOJYEBOWRDGXFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=C(C=CC=C46)C7=C8C9=CC=CC=C9C1(C8=CC=C7)C2=CC=CC=C2C2=CC=CC=C12 |
Origin of Product |
United States |
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